Di(sec-butyl) azelaate Di(sec-butyl) azelaate
Brand Name: Vulcanchem
CAS No.: 57983-36-5
VCID: VC3876076
InChI: InChI=1S/C17H32O4/c1-5-14(3)20-16(18)12-10-8-7-9-11-13-17(19)21-15(4)6-2/h14-15H,5-13H2,1-4H3
SMILES: CCC(C)OC(=O)CCCCCCCC(=O)OC(C)CC
Molecular Formula: C17H32O4
Molecular Weight: 300.4 g/mol

Di(sec-butyl) azelaate

CAS No.: 57983-36-5

Cat. No.: VC3876076

Molecular Formula: C17H32O4

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

Di(sec-butyl) azelaate - 57983-36-5

Specification

CAS No. 57983-36-5
Molecular Formula C17H32O4
Molecular Weight 300.4 g/mol
IUPAC Name dibutan-2-yl nonanedioate
Standard InChI InChI=1S/C17H32O4/c1-5-14(3)20-16(18)12-10-8-7-9-11-13-17(19)21-15(4)6-2/h14-15H,5-13H2,1-4H3
Standard InChI Key NWUGLCZYPSNPCE-UHFFFAOYSA-N
SMILES CCC(C)OC(=O)CCCCCCCC(=O)OC(C)CC
Canonical SMILES CCC(C)OC(=O)CCCCCCCC(=O)OC(C)CC

Introduction

Chemical Identity and Structural Characteristics

Di(sec-butyl) azelaate (systematic name: bis(2-butyl) azelaate) is hypothesized to adopt the molecular formula C21H38O4\text{C}_{21}\text{H}_{38}\text{O}_4, derived from the esterification of azelaic acid (HOOC-(CH2)7-COOH\text{HOOC-(CH}_2\text{)}_7\text{-COOH}) with two equivalents of sec-butanol (CH3CH2CH(CH3)OH\text{CH}_3\text{CH}_2\text{CH(CH}_3\text{)OH}). The compound’s structure features two sec-butyl groups attached to the terminal carboxyl groups of azelaic acid, conferring distinct steric and electronic properties compared to linear alkyl esters like di(2-ethylhexyl) azelaate .

Physicochemical Properties

Based on analogous azelaate esters , Di(sec-butyl) azelaate is expected to exhibit the following properties:

PropertyPredicted ValueBasis of Estimation
Molecular Weight354.53 g/molCalculated from formula
Boiling Point~240–260°C at 5 mmHgSimilar to di(2-ethylhexyl) azelaate
Density0.91–0.95 g/cm³ at 25°CComparative analysis
SolubilityInsoluble in water; miscible with organic solvents (e.g., acetone, ethanol)Analogous esters
Viscosity80–120 cP at 20°CExtrapolated from DEHYLUB 4039

The sec-butyl groups likely enhance the compound’s thermal stability while reducing crystallinity compared to straight-chain analogs, a hypothesis supported by the behavior of sec-butylphenol derivatives .

Synthesis and Manufacturing Pathways

The production of Di(sec-butyl) azelaate would theoretically follow esterification protocols common to azelaic acid derivatives. A proposed synthesis route involves:

  • Acid-Catalyzed Esterification:
    Azelaic acid reacts with sec-butanol in the presence of a sulfuric acid or p-toluenesulfonic acid catalyst under reflux:

    HOOC-(CH2)7-COOH+2CH3CH2CH(CH3)OHH+(CH3CH2CH(CH3)OOC-(CH2)7-COO(CH3)CHCH2CH3)+2H2O\text{HOOC-(CH}_2\text{)}_7\text{-COOH} + 2 \, \text{CH}_3\text{CH}_2\text{CH(CH}_3\text{)OH} \xrightarrow{\text{H}^+} \text{(CH}_3\text{CH}_2\text{CH(CH}_3\text{)OOC-(CH}_2\text{)}_7\text{-COO(CH}_3\text{)CHCH}_2\text{CH}_3) + 2 \, \text{H}_2\text{O}

    This method mirrors the production of di(2-ethylhexyl) azelaate, where reaction temperatures of 120–150°C and catalyst loads of 0.5–2% are typical .

  • Microwave-Assisted Synthesis:
    Building on innovations in disulfide synthesis , microwave irradiation could accelerate reaction kinetics, reducing process times from hours to minutes. Phase-transfer catalysts like tetrabutylammonium bromide (0.05–5% by mass) might further enhance efficiency .

Future Research Directions

  • Synthetic Optimization:
    Exploring microwave-assisted and continuous-flow reactors could improve yield and purity, as demonstrated in disulfide synthesis .

  • Structure-Property Relationships:
    Comparative studies with di(2-ethylhexyl) azelaate and di-n-butyl azelaate would clarify the impact of branching on plasticizer performance.

  • Commercial Scalability:
    Cost-benefit analyses of sec-butanol sourcing (cf. 2-ethylhexanol ) will determine industrial viability.

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